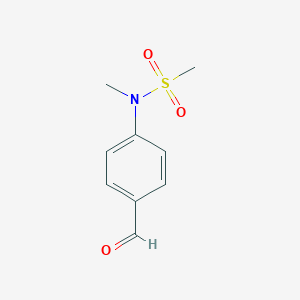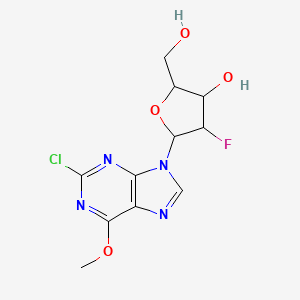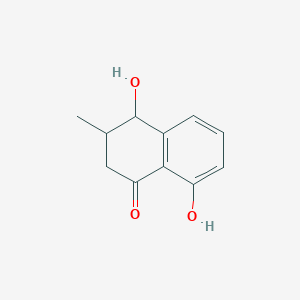
Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C11H13FN2O3 and a molecular weight of 240.23 g/mol . This compound is characterized by the presence of a carbamic acid ester group attached to a pyridine ring substituted with a fluorine atom and a formyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 5-fluoro-4-formyl-2-pyridinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-fluoro-4-carboxy-2-pyridinyl carbamic acid, 1,1-dimethylethyl ester.
Reduction: 5-fluoro-4-hydroxymethyl-2-pyridinyl carbamic acid, 1,1-dimethylethyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets.
相似化合物的比较
Similar Compounds
Carbamic acid, N-(4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester: Lacks the fluorine atom, which may result in different reactivity and binding properties.
Carbamic acid, N-(5-fluoro-2-pyridinyl)-, 1,1-dimethylethyl ester: Lacks the formyl group, affecting its ability to form covalent bonds with proteins.
Uniqueness
Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the presence of both the fluorine atom and the formyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
1260663-04-4 |
|---|---|
分子式 |
C11H13FN2O3 |
分子量 |
240.23 g/mol |
IUPAC 名称 |
tert-butyl N-(5-fluoro-4-formylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) |
InChI 键 |
JBUJQDKBJYKMOW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)
![(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid](/img/structure/B12103665.png)
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)

![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)







![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)

